molecular formula C16H9F3O2 B14123055 4'-(Trifluoromethyl)flavone

4'-(Trifluoromethyl)flavone

Cat. No.: B14123055
M. Wt: 290.24 g/mol
InChI Key: XISMXQJXDBDZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-(Trifluoromethyl)flavone is a synthetically modified flavone derivative designed for advanced pharmacological and biochemical research. Flavones are a class of flavonoids based on a C6-C3-C6 skeleton, consisting of two benzene rings (A and B) linked by a heterocyclic pyrone ring (C) . The strategic incorporation of a trifluoromethyl (CF3) group at the 4' position of the B-ring significantly enhances the molecule's properties, notably increasing its lipophilicity and metabolic stability, which are common and sought-after improvements in fluorinated derivative development . This compound is of particular interest in the field of cytochrome P450 enzymology. Its structural profile as a planar, triangular-shaped molecule aligns with known pharmacophore features required for selective inhibition of P450 1A2, an enzyme critical for the metabolic activation of environmental procarcinogens . By potently and selectively inhibiting this enzyme, this compound represents a valuable chemical tool for chemoprevention research, aimed at preventing the initiation of carcinogenesis . Furthermore, fluorinated flavonoids and chalcones are widely investigated for their multifaceted biological activities, which include potential anticancer, anti-inflammatory, and antimicrobial properties . The presence of the trifluoromethyl group is a key modification in medicinal chemistry that can profoundly influence a compound's binding affinity to biological targets and its overall pharmacokinetic profile . Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, leveraging modern methodologies such as palladium-catalyzed cross-coupling or cyclization of o-hydroxychalcones for the development of novel flavone-based bioactives . This compound is provided for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H9F3O2

Molecular Weight

290.24 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]chromen-4-one

InChI

InChI=1S/C16H9F3O2/c17-16(18,19)11-7-5-10(6-8-11)15-9-13(20)12-3-1-2-4-14(12)21-15/h1-9H

InChI Key

XISMXQJXDBDZSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 4 Trifluoromethyl Flavone and Its Derivatives

Classical and Modified Flavone (B191248) Synthesis Routes Applicable to Trifluoromethylated Analogs

Traditional methods for building the flavone skeleton, such as the Baker-Venkataraman rearrangement and the oxidative cyclization of chalcones, are readily adaptable for the synthesis of trifluoromethylated analogs by employing appropriately substituted starting materials.

The Baker-Venkataraman rearrangement is a cornerstone in the synthesis of chromones and flavones. wikipedia.org The reaction involves the base-catalyzed rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclodehydration to yield the flavone core. wikipedia.orgchemistry-reaction.com This two-step process is a reliable method for accessing flavones from readily available 2-hydroxyacetophenones and acyl chlorides. researchgate.netuclan.ac.uk

The mechanism begins with the abstraction of a proton from the α-carbon of the ketone, generating an enolate. This enolate then performs an intramolecular attack on the ester carbonyl, leading to a cyclic alkoxide intermediate. This intermediate subsequently opens to form a more stable phenolate, which gives the 1,3-diketone upon work-up. wikipedia.orgchemistry-reaction.com

For the synthesis of trifluoromethylated flavones, this method can be adapted by using a trifluoromethyl-substituted acyl chloride or anhydride (B1165640). For instance, trifluoromethylated 4H-chromones have been prepared from o-hydroxyaromatic ketones and trifluoroacetic anhydride in a one-pot, base-promoted Baker-Venkataraman rearrangement, with yields reported between 50-82%. chemmethod.com The subsequent cyclization of the resulting diketone furnishes the desired trifluoromethylated flavone.

One of the most prevalent methods for synthesizing flavones is the oxidative cyclization of o-hydroxychalcones. mdpi.comnih.gov Chalcones, which are 1,3-diaryl-propen-1-ones, serve as key precursors for many flavonoids. mdpi.com They are typically synthesized via a Claisen-Schmidt condensation between an o-hydroxyacetophenone and an aromatic aldehyde. mdpi.com

To produce 4'-(trifluoromethyl)flavone, the condensation is carried out between an o-hydroxyacetophenone and 4-(trifluoromethyl)benzaldehyde. The resulting o-hydroxychalcone, which contains the trifluoromethyl group on what will become the B-ring of the flavone, is then subjected to cyclization. mdpi.com

Various reagents can effect this oxidative cyclization, with the choice of reagent often influencing the reaction outcome. Depending on the specific conditions and the structure of the chalcone (B49325) precursor, the reaction can yield flavones, flavanones, flavonols, or aurones. nih.govpreprints.org A common and effective reagent for this transformation is iodine in a suitable solvent, which promotes the cyclization to the flavone. preprints.org

Targeted Trifluoromethylation Strategies for the Flavone Scaffold

Instead of building the flavone from a trifluoromethylated precursor, an alternative approach is to introduce the CF₃ group directly onto the flavone skeleton. Another strategy involves the use of precursors that already contain the trifluoromethyl moiety.

Direct C-H trifluoromethylation of aromatic and heteroaromatic compounds has emerged as a powerful tool in medicinal chemistry. nih.gov This approach allows for the late-stage modification of complex molecules, avoiding the need to carry the trifluoromethyl group through a multi-step synthesis. nih.gov

One advanced method employs photoredox catalysis. In this strategy, a photocatalyst, activated by visible light, facilitates a single-electron transfer process. This process generates a trifluoromethyl radical from a suitable source, such as triflyl chloride. nih.gov This highly reactive radical can then attack the aromatic ring of the flavone. Research has demonstrated the selective and efficient trifluoromethylation of a flavone at a single position with yields as high as 94%. nih.gov Other methods for direct trifluoromethylation of arenes have utilized reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) under oxidative conditions, although these can sometimes result in mixtures of regioisomers. beilstein-journals.org

A straightforward and widely used strategy for synthesizing this compound involves incorporating the trifluoromethyl group from the start of the synthetic sequence. mdpi.com The key precursor for this approach is 4-(trifluoromethyl)benzaldehyde. wikipedia.org

This aldehyde is condensed with an o-hydroxyacetophenone in a Claisen-Schmidt reaction to form the corresponding 2'-hydroxy-4-(trifluoromethyl)chalcone. mdpi.com This chalcone is the direct precursor to the target flavone. The subsequent intramolecular cyclization and oxidation of this chalcone, often achieved in a single step using various oxidizing agents, yields this compound. evitachem.com This method is advantageous due to its reliability and the commercial availability of 4-(trifluoromethyl)benzaldehyde. chemicalbook.comprepchem.com

The following table summarizes the key precursors and reaction types for this synthetic approach.

Starting Material 1Starting Material 2Key IntermediateReaction TypeFinal ProductReference(s)
o-Hydroxyacetophenone4-(Trifluoromethyl)benzaldehyde2'-Hydroxy-4-(trifluoromethyl)chalconeClaisen-Schmidt Condensation, Oxidative CyclizationThis compound , mdpi.com

Advanced Synthetic Techniques for this compound Analogs

Modern synthetic chemistry offers several advanced techniques that can improve the efficiency, yield, and environmental impact of flavone synthesis. These methods are applicable to the preparation of this compound and its derivatives.

Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times for classical transformations. chemmethod.com In the context of the Baker-Venkataraman rearrangement for preparing fluorinated chromones, microwave irradiation reduced reaction times by 55% compared to conventional heating, while achieving comparable or even better yields (50-80%). chemmethod.com This technique offers a significant advantage for the rapid synthesis of compound libraries.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, represent another powerful and flexible strategy. These methods allow for the construction of the C-C bond between the A and B rings of the flavone at a late stage. For example, a synthetic strategy has been developed to construct 2-aryl-4H-thiochromen-4-ones (thioflavone analogs) from 2-sulfinyl-thiochromones and various arylboronic acids. acs.org This methodology tolerated a trifluoromethyl-substituted phenylboronic acid, yielding the corresponding thioflavone analog in good yield (65%), demonstrating the robustness of cross-coupling for creating diverse, functionalized flavone-like scaffolds. acs.org

Photoredox catalysis, as mentioned for direct trifluoromethylation, is another cutting-edge technique that enables reactions under mild conditions that are often difficult to achieve with traditional methods. nih.gov

The table below highlights some advanced techniques and their applications in synthesizing trifluoromethylated flavones and their analogs.

TechniqueApplicationKey FeaturesReference(s)
Microwave IrradiationBaker-Venkataraman RearrangementReduced reaction times (by 55%), comparable yields (50-80%) chemmethod.com
Pd-catalyzed Cross-CouplingSynthesis of thioflavone analogsFlexible, wide functional group tolerance, good yields (e.g., 65%) acs.org
Photoredox CatalysisDirect C-H TrifluoromethylationMild conditions, high efficiency (up to 94%), late-stage functionalization nih.gov

Development of Efficient One-Pot Procedures and Multi-Component Reactions

One-pot syntheses and multicomponent reactions (MCRs) represent a paradigm shift in synthetic chemistry, offering atom economy, reduced waste, and simplified purification processes. tcichemicals.com These strategies are particularly valuable for constructing complex molecular architectures like the flavone scaffold from simple precursors in a single operation.

A notable one-pot approach for synthesizing functionalized flavones involves a BiCl3/RuCl3-mediated process. rsc.orgresearchgate.net This method combines the intermolecular ortho-acylation of phenols with cinnamoyl chlorides and the subsequent intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones. rsc.orgresearchgate.net While this specific method hasn't been explicitly detailed for the 4'-(trifluoromethyl) derivative, the general applicability to functionalized flavones suggests its potential.

Multicomponent reactions, where three or more reactants combine in a single step, are highly efficient for generating molecular diversity. nih.govpreprints.org For instance, a three-component reaction (3CR) involving 3-amino-5-carbethoxy-6-trifluoromethyl pyrazolo[3,4-b] pyridine (B92270), an aldehyde, and ethyl acetoacetate (B1235776) or dimedone has been used to produce biologically active fused pyridine derivatives. nih.gov While not a direct synthesis of the flavone core, this illustrates the power of MCRs in constructing complex heterocyclic systems containing a trifluoromethyl group. nih.gov The development of a specific MCR for this compound would involve the judicious selection of three or more components that can assemble to form the desired flavone structure.

Recent progress in the one-pot synthesis of flavonoids has highlighted the use of various catalysts, including metals, organocatalysts, and solid supports, often enhanced by microwave irradiation. nih.gov These methods aim to improve yields, reduce reaction times, and enhance regio- and chemo-selectivity. nih.gov For example, palladium complexes have been shown to catalyze flavone synthesis at low temperatures with high yields in short reaction times. nih.gov

Exploration of Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. nih.gov The Suzuki-Miyaura coupling, in particular, has emerged as a powerful method for the synthesis of various flavonoid classes, including flavones. mdpi.comnih.gov

The synthesis of flavones via Suzuki-Miyaura coupling typically involves the reaction of a chromone (B188151) derivative bearing a leaving group (e.g., a halogen) at the 2-position with an arylboronic acid. mdpi.com For the synthesis of this compound, this would entail the coupling of a 2-halochromone with 4-(trifluoromethyl)phenylboronic acid. This approach offers a convergent and flexible route, allowing for the late-stage introduction of the trifluoromethyl-substituted phenyl ring. The reaction conditions are generally mild and compatible with a wide array of functional groups. mdpi.com

For instance, the palladium-catalyzed coupling of 2-chlorochromone with various arylboronic acids has been successfully demonstrated. mdpi.com Similarly, the use of palladium on carbon (Pd/C) as a heterogeneous catalyst has been explored for the Suzuki coupling of 3-bromochromones, leading to isoflavones. While not a direct synthesis of flavones, this highlights the versatility of palladium catalysis in the synthesis of the broader flavonoid family. mdpi.com

The general procedure for a Suzuki-Miyaura coupling to produce flavonoid derivatives often involves dissolving a halogenated flavonoid and the corresponding boronic acid in a solvent mixture like DMF/H2O. mdpi.com A palladium catalyst, such as Pd(PPh3)4, and a base, like NaOH, are added, and the reaction is heated, often using a microwave reactor. mdpi.com

A study on the synthesis of biaryl analogs via Suzuki-Miyaura coupling utilized Pd(OH)2 as a catalyst in an ethanol/water solvent system. nih.gov This method successfully coupled various substituted phenylboronic acids with substituted bromobenzenes, demonstrating the robustness of the reaction for creating C-C bonds between aromatic rings, a key step in forming the flavone backbone. nih.gov

Chemical Transformations and Derivatization Strategies for the this compound Scaffold

Once the this compound scaffold is synthesized, it can be further modified to create a library of derivatives with potentially enhanced or novel biological activities. These transformations can target various positions on the flavone core.

One common strategy involves the introduction of substituents onto the aromatic rings. For example, hydroxylation of the flavone scaffold can be achieved using transition metal catalysis. beilstein-journals.org While direct C-H hydroxylation of the trifluoromethyl-substituted ring might be challenging, functionalization of the other aromatic ring is feasible.

Another approach is the introduction of additional groups via cross-coupling reactions. If the initial synthesis utilized a di-halogenated precursor, the remaining halogen can serve as a handle for further Suzuki-Miyaura couplings, allowing for the attachment of various aryl, heteroaryl, or alkyl groups. nih.govmdpi.com This strategy has been successfully employed for the derivatization of other flavonoids, leading to the synthesis of biflavonoids and other complex structures. mdpi.com

The synthesis of flavone ethers is another derivatization pathway. For instance, new flavone ethers have been synthesized through a simple nucleophilic substitution reaction between 3'-hydroxyflavone (B1607344) and various halides. nih.gov A similar approach could be applied to a hydroxylated derivative of this compound to generate a series of ether-linked analogs.

Furthermore, the trifluoromethyl group itself can influence the reactivity of the molecule and open up unique transformation possibilities. The strong electron-withdrawing nature of the CF3 group can activate adjacent positions for nucleophilic aromatic substitution or other transformations.

The table below summarizes some of the synthetic strategies discussed:

Synthetic Strategy Description Key Reagents/Catalysts Potential Application for this compound
One-Pot Synthesis Combines multiple reaction steps in a single pot, improving efficiency. rsc.orgresearchgate.netBiCl3/RuCl3 rsc.orgresearchgate.netDirect synthesis from a substituted phenol (B47542) and a cinnamoyl chloride derivative.
Multicomponent Reaction Three or more reactants combine in a single step to form a complex product. nih.govpreprints.orgVarious catalysts (e.g., acids, metals) nih.govRapid assembly of the flavone core from simple building blocks.
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of an organoboron compound with a halide. mdpi.comnih.govPalladium catalysts (e.g., Pd(PPh3)4, Pd(OH)2) mdpi.comnih.govCoupling of a 2-halochromone with 4-(trifluoromethyl)phenylboronic acid.
Derivatization Chemical modification of the synthesized flavone scaffold. mdpi.comnih.govVarious reagents depending on the desired transformation.Introduction of hydroxyl, ether, or other functional groups to the flavone core.

Mechanistic Investigations of Biological Activities of 4 Trifluoromethyl Flavone

Studies on Cellular Responses in In Vitro Models

The anti-proliferative capacity of 4'-(trifluoromethyl)flavone and related trifluoromethyl-containing compounds has been evaluated in several cancer cell line models.

Anti-proliferative Effects in Glioblastoma Cell Lines

Glioblastoma, an aggressive form of brain cancer, has been a focus of research for novel therapeutic agents. nih.govatcc.orgnih.gov Studies have investigated the effects of various flavonoids on glioblastoma cell lines such as U87MG, U118MG, T98G, LN-229, and H4. nih.govatcc.orgresearchgate.netcellosaurus.org For instance, the flavonoid galangin (B1674397) has been shown to inhibit the viability and proliferation of U251, U87MG, and A172 glioblastoma cells in a dose-dependent manner. frontiersin.org Similarly, apigenin, another flavonoid, has demonstrated the ability to reduce the viability and proliferation of C6 glioma cells. mdpi.com While direct studies on this compound's effect on glioblastoma cell lines are not extensively detailed in the provided results, the broader class of flavonoids shows significant anti-proliferative action against these cancer cells, suggesting a potential area for future investigation for this specific compound. frontiersin.orgmdpi.com

Anti-proliferative Effects in Human Breast Adenocarcinoma Cell Models (e.g., MCF-7)

The MCF-7 cell line is a well-established model for hormone-dependent breast cancer. ebiohippo.com Research has shown that various flavonoids and their derivatives exhibit anti-proliferative effects on MCF-7 cells. researchgate.netresearchgate.net For example, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which are structurally related to flavones, demonstrated notable cytotoxicity against MCF-7 cells. nih.gov Specifically, one compound in this series showed a promising IC₅₀ value of 6.40 ± 0.26 µg/mL. nih.gov Another study highlighted that compounds with a 3,4-dimethoxybenzene motif and a 4-trifluoromethyl substituent at the 6-arylamino ring of a flavone (B191248) structure showed higher cytotoxicity to breast adenocarcinoma cells. preprints.org The anti-proliferative effects of flavonoids in breast cancer cells are often attributed to their ability to induce apoptosis and modulate cell survival signaling pathways. mdpi.comtandfonline.com

Table 1: Anti-proliferative Activity of Trifluoromethyl-containing Compounds in MCF-7 Cells

Compound/Derivative IC₅₀ Value Reference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide (B126) derivative (4h) 6.40 ± 0.26 µg/mL nih.gov
4-Amino-2-Trifluoromethyl-Phenyl Retinate (ATPR) Dose- and time-dependent nih.gov

Anti-proliferative Effects in Human Lung Adenocarcinoma Cell Models (e.g., A-549)

The A-549 cell line is a standard model for in vitro studies of human lung adenocarcinoma. researchgate.net Research has explored the anti-proliferative effects of various trifluoromethyl-containing compounds on these cells. For instance, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were tested, with one compound showing an IC₅₀ value of 22.09 µg/mL against A-549 cells. nih.gov Another study on allylated biphenols found that 3-(2-Methylbut-3-en-2-yl)-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-ol (compound 5c) exhibited significant blocking effects on the proliferation of A-549 cells with an IC₅₀ of 29.5 µM. semanticscholar.org Furthermore, some C-dimethylated flavones have shown anticancer activity against the A549 cell line, with IC₅₀ values ranging from 39 to 48 μM. mdpi.com These findings suggest that the trifluoromethyl group can be a key feature in designing compounds with anti-proliferative activity against lung cancer cells.

Table 2: Anti-proliferative Activity of Trifluoromethyl-containing Compounds in A-549 Cells

Compound/Derivative IC₅₀ Value Reference
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivative (4h) 22.09 µg/mL nih.gov
3-(2-Methylbut-3-en-2-yl)-3′,5′-bis(trifluoromethyl)-[1,1′-biphenyl]-4-ol (5c) 29.5 µM semanticscholar.org
C-dimethylated flavones 39 - 48 µM mdpi.com

Modulation of Key Cellular Processes and Pathways

Flavonoids, as a class of compounds, are known to modulate various cellular signaling pathways, which underlies their therapeutic potential. mdpi.comnih.gov They can influence cell survival pathways, including those mediated by phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinases (MAPK), and protein kinase C. nih.gov For example, certain flavonoids can induce cell cycle arrest, often in the G2/M phase, and trigger apoptosis in cancer cells. mdpi.com The anti-inflammatory properties of flavonoids are also significant, as they can regulate pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). mdpi.com The trifluoromethyl group in flavonoids has been reported to enhance their biological activities. mdpi.com While specific studies on the modulation of pathways by this compound are limited, the broader evidence on flavonoids suggests that this compound likely exerts its effects through similar mechanisms.

Enzymatic Modulation and Receptor Interactions

The interaction of this compound and related compounds with specific enzymes has been a subject of investigation, particularly in the context of neurodegenerative diseases.

Inhibition of Cholinesterase Enzymes: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Cholinesterase inhibitors are crucial for managing symptoms of Alzheimer's disease by preventing the breakdown of acetylcholine. ljmu.ac.ukscielo.org.comdpi.com Research has shown that various flavonoids and their derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comnih.govresearchgate.net Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been identified as dual inhibitors of both AChE and BChE, with IC₅₀ values in the micromolar range. mdpi.comresearchgate.net Specifically, these hydrazones exhibited IC₅₀ values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BChE. mdpi.comresearchgate.net The presence of the trifluoromethyl group is considered an important factor for the inhibitory activity. mdpi.com For instance, 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide was found to be a potent mixed-type inhibitor of AChE. mdpi.com

Table 3: Cholinesterase Inhibition by 4-(Trifluoromethyl)benzohydrazide Derivatives

Enzyme IC₅₀ Range (µM) Reference
Acetylcholinesterase (AChE) 46.8 - 137.7 mdpi.comresearchgate.net
Butyrylcholinesterase (BChE) 19.1 - 881.1 mdpi.comresearchgate.net

Modulation of Cytochrome P450 Isoforms (e.g., CYP1A2, CYP1A1, CYP1B1, CYP3A4)

Cytochrome P450 (CYP) enzymes are a critical family of monooxygenases involved in the metabolism of a wide array of xenobiotics, including drugs and dietary compounds. bioinformation.net The interaction of flavonoids with CYP isoforms can lead to either inhibition or induction of their metabolic activity, forming the basis of many drug-herb interactions. bioinformation.netpoia.pl

The inhibitory potential of flavonoids against various CYP isoforms is highly dependent on their substitution patterns, particularly the number and position of hydroxyl and methoxy (B1213986) groups. nih.gov For instance, studies on a range of 33 flavonoid derivatives demonstrated that specific hydroxylations on the flavone backbone could potently inhibit CYP1B1, with 3,5,7-trihydroxyflavone (galangin) being a particularly strong inhibitor. nih.gov In contrast, the same substitutions had varied effects on CYP1A1 and CYP1A2. nih.gov For CYP3A4, some flavonoids like flavone and flavanone (B1672756) can act as activators for certain substrate reactions while inhibiting others. nih.gov

Research on the unsubstituted flavone core has shown that CYP2A6 is a major enzyme responsible for its 4'- and 3'-hydroxylation in human liver microsomes, while other enzymes like CYP1A2 are involved in subsequent oxidation steps. nih.gov The trifluoromethyl group at the 4'-position of this compound, being a strong electron-withdrawing and metabolically stable moiety, fundamentally alters the electronic and chemical nature of the B-ring compared to the hydroxylated or methoxylated flavonoids typically studied. mdpi.com While specific experimental data on the direct modulation of CYP1A2, CYP1A1, CYP1B1, or CYP3A4 by this compound is not extensively detailed in the reviewed literature, its unique structure suggests that its interactions would differ significantly from those of naturally occurring flavonoids.

Inhibition of Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Pathways

The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govzuj.edu.jo Consequently, the development of inhibitors targeting key kinases in this pathway, such as PI3K and mTOR, is a major focus of oncological research. mdpi.comnih.gov

Several naturally occurring flavonoids, including apigenin, kaempferol (B1673270), and myricetin (B1677590), have been reported to inhibit the PI3K/Akt/mTOR pathway. mdpi.com For example, kaempferol has been shown to inhibit HepG2 cell proliferation by downregulating this pathway. mdpi.com However, direct evidence for the inhibition of PI3K or mTOR by this compound itself has not been identified in the current scientific literature.

Interestingly, the trifluoromethyl group is a key feature in other classes of potent PI3K/mTOR inhibitors. For example, the compound PQR309 (bimiralisib), a potent pan-class I PI3K/mTOR inhibitor, is a 4,6-dimorpholino-1,3,5-triazine derivative bearing a 4-(trifluoromethyl)pyridin-2-amine moiety. nih.govacs.org The introduction of the C4-trifluoromethyl group into this series of compounds was found to significantly increase cellular potency and enzymatic targeting of PI3Kα. nih.govacs.org This highlights the utility of the trifluoromethyl group in the design of kinase inhibitors but does not directly implicate the flavone scaffold with this specific substitution in PI3K/mTOR pathway modulation.

Inhibition of Glycosidic Cleavage Enzymes (e.g., α-Amylase)

Glycosidic cleavage enzymes, such as α-amylase, are responsible for the breakdown of complex carbohydrates like starch into absorbable monosaccharides. mdpi.com The inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.com

While direct studies on this compound are limited, research on closely related synthetic derivatives provides strong evidence for this mechanism. A series of trifluoromethylated flavonoid-based isoxazoles, synthesized from a 6-chloro-3-hydroxy-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one precursor, were shown to be potent inhibitors of α-amylase. mdpi.comnih.govresearchgate.net Several of these compounds displayed inhibitory activity comparable to or exceeding that of the clinical drug acarbose. mdpi.comnih.gov Molecular docking studies revealed that these compounds bind effectively within the active site of α-amylase, interacting with key amino acid residues, such as GLU-230 and ASP-206, which are critical for the cleavage of glycosidic bonds. mdpi.comnih.gov

The table below summarizes the α-amylase inhibitory activity of the most potent trifluoromethylated flavonoid-based isoxazole (B147169) derivatives from the study.

CompoundDescription% Inhibition (at 50 µM)IC₅₀ (µM)
3b R₁ = F, R₂ = H94.7 ± 1.212.6 ± 0.2
3h R₁ = H, R₂ = OCH₃90.1 ± 1.014.2 ± 0.5
3j R₁ = H, R₂ = Cl92.5 ± 0.913.5 ± 0.4
3m R₁ = Br, R₂ = H91.3 ± 1.113.9 ± 0.3
Acarbose Positive ControlN/A12.4 ± 0.1
Data sourced from Molecules (2021). mdpi.comnih.gov

Modulation of DNA Topoisomerase Enzymes (e.g., Topoisomerase II and IV)

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and chromosome segregation. science.org.geebi.ac.uk They are validated targets for antibacterial and anticancer drugs. These enzymes are broadly classified into type I, which cleave a single DNA strand, and type II, which cleave both strands. science.org.ge

The flavonoid scaffold is known to interact with these enzymes. Studies have shown that certain naturally occurring flavonoids, such as myricetin and quercetin (B1663063), can inhibit both human topoisomerase I and II, with their activity being dependent on specific hydroxylation patterns on the flavonoid rings. nih.gov Other research has demonstrated that glycosylated flavones, like rutin, can act as selective inhibitors of bacterial topoisomerase IV, while showing no significant activity against E. coli DNA gyrase or human topoisomerase II. nih.gov Furthermore, certain synthetic flavone derivatives have been found to exhibit potent inhibitory activity against E. coli topoisomerase II and IV. mdpi.com There is no specific data in the reviewed literature detailing the modulation of topoisomerase II or IV by this compound.

Antagonism of Thromboxane (B8750289) Receptors and Inhibition of Thromboxane Synthase

Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its synthesis is a key target in the management of thrombotic disorders. nih.gov Thromboxane synthase is the enzyme responsible for converting prostaglandin (B15479496) H2 into thromboxane A2. nih.gov

A synthetic flavonoid derivative, NV-52, has been developed as a selective thromboxane synthase inhibitor for the potential treatment of inflammatory bowel disease. nih.govdrugbank.comdrugbank.com NV-52 was shown to effectively reduce levels of thromboxane B2 (the stable metabolite of thromboxane A2) in in vitro assays. nih.gov While the precise public chemical structure of NV-52 is not detailed in these sources, its description as a synthetic flavonoid derivative under investigation positions it as a key example of a compound related to this compound that functions through this mechanism. nih.govpatsnap.com

Interactions with Other Pharmacological Targets (e.g., DNA Gyrase, Histone Deacetylase 4, S100A9)

Scientific investigations have explored the interactions of flavonoids and trifluoromethyl-containing compounds with a variety of other pharmacological targets.

DNA Gyrase: DNA gyrase is a type II topoisomerase found in bacteria and is a well-established antibacterial target. mdpi.com Certain flavonoids have been shown to inhibit E. coli DNA gyrase, with structure-activity relationship studies suggesting the importance of a hydroxyl group at the 4'-position and the negative impact of a hydroxyl at the 3'-position. mdpi.com Molecular docking studies of other flavonoid derivatives have also been performed against DNA gyrase. ijbpas.com However, no specific inhibitory data for this compound against DNA gyrase was found.

Histone Deacetylase 4 (HDAC4): HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. novusbio.com While no direct link between this compound and HDAC4 has been established, other molecules containing a trifluoromethyl group have been investigated as HDAC inhibitors. For instance, cyclic tetrapeptides incorporating a trifluoromethyl ketone have been synthesized as potent HDAC inhibitors. nih.gov Additionally, the unrelated compound Tasquinimod, which contains a trifluoromethylphenyl group, is reported to target HDAC4. jelsciences.com

S100A9: The S100A9 protein is a calcium-binding protein involved in inflammatory processes. The aforementioned compound Tasquinimod has also been reported to bind to S100A9 as part of its mechanism of action. jelsciences.com This suggests that the trifluoromethylphenyl moiety can be part of a pharmacophore for this target, although no direct interaction has been shown for this compound.

Investigations into Redox Biology and Antioxidant Mechanisms

Flavonoids are widely known for their antioxidant activities, which contribute to many of their biological effects. intec.edu.do The primary mechanisms by which they exert antioxidant effects include direct scavenging of reactive oxygen species (ROS) through hydrogen or electron donation, chelation of transition metals that catalyze free radical formation, and modulation of endogenous antioxidant enzymes. nih.govintec.edu.do

The direct radical-scavenging ability of flavonoids is strongly tied to their chemical structure, particularly the presence and arrangement of hydroxyl (-OH) groups. intec.edu.do Key structural features for potent antioxidant activity include hydroxyl groups on the B-ring, which donate a hydrogen atom to stabilize free radicals, and a C2-C3 double bond in conjugation with a 4-keto group, which allows for delocalization of the resulting radical. intec.edu.do

The compound this compound lacks the hydroxyl groups that are fundamental to this direct antioxidant mechanism. Instead, it possesses a highly electron-withdrawing trifluoromethyl group. This substitution significantly reduces the ability of the B-ring to participate in the electron or hydrogen donation required for direct ROS scavenging. Therefore, it is unlikely that this compound acts as a potent antioxidant through the direct radical-scavenging mechanisms typical of polyphenolic flavonoids. Its biological activities are more likely attributable to specific, targeted interactions with protein binding sites, as described in the preceding sections.

Direct Radical Scavenging Capabilities (e.g., DPPH, Hydrogen Peroxide, Nitric Oxide)

The antioxidant potential of this compound and its derivatives has been explored through various in vitro assays, demonstrating its capacity to directly scavenge harmful free radicals. These studies are crucial in understanding the compound's potential to mitigate oxidative stress, a key factor in numerous pathological conditions.

One of the primary methods to evaluate antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.commarinebiology.pt Flavonoids, as a class, are recognized for their ability to donate a hydrogen atom to the stable DPPH radical, leading to its neutralization. marinebiology.pt Research on substituted flavone derivatives, including those with a 4-trifluoromethyl group, has shown moderate to low activity in DPPH scavenging models. Specifically, studies on a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides, which are structurally related to this compound, revealed varying degrees of DPPH scavenging ability. For instance, some derivatives exhibited better radical scavenging potential than the standard antioxidant, ascorbic acid, while others showed weaker activity. nih.gov The position and nature of substituents on the flavone core significantly influence this activity. nih.gov

The ability to scavenge hydrogen peroxide (H₂O₂) is another important aspect of a compound's antioxidant profile. nih.govardascience.com Although not a radical itself, H₂O₂ can be converted into highly reactive hydroxyl radicals in the presence of metal ions. ardascience.com Studies on flavone derivatives containing the trifluoromethyl group have demonstrated their potential to scavenge hydrogen peroxide. For example, certain N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide derivatives displayed high hydrogen peroxide scavenging activity, with some even surpassing the efficacy of ascorbic acid. nih.gov The presence of specific substituents, such as p-nitrophenyl and p-fluorophenyl groups, was found to enhance this activity. nih.gov

Nitric oxide (NO) is a signaling molecule that can become detrimental at high concentrations, contributing to oxidative damage. nih.govacademicjournals.org Flavonoids have been identified as potent scavengers of the nitric oxide radical. nih.gov Research on chromone (B188151) derivatives bearing a trifluoromethyl group has shown their capacity to scavenge nitric oxide. nih.gov In these studies, compounds with p-fluorophenyl, trifluoromethyl, and p-nitrophenyl substitutions demonstrated good nitric oxide scavenging activity, comparable to or even better than ascorbic acid. nih.gov

Table 1: Radical Scavenging Activity of this compound Derivatives

Derivative/Compound Assay Finding Reference(s)
Substituted flavone derivatives DPPH Moderate to low activity
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides DPPH Varying activity, some better than ascorbic acid nih.gov
Substituted flavone derivatives Hydrogen Peroxide Demonstrated scavenging potential
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides Hydrogen Peroxide High activity, some superior to ascorbic acid nih.gov
N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides Nitric Oxide Good activity, comparable to ascorbic acid nih.gov

Modulation of Endogenous Antioxidant Systems and Oxidative Stress Pathways

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating endogenous defense systems and signaling pathways involved in oxidative stress. intec.edu.doresearchgate.net These indirect mechanisms often involve the upregulation of antioxidant enzymes and the regulation of transcription factors that control the expression of protective genes. intec.edu.do

One of the key pathways in the cellular defense against oxidative stress is the Keap1-Nrf2-ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. intec.edu.do Flavonoids can induce the activation of the Nrf2/ARE pathway, leading to the expression of "antioxidant genes" that encode for enzymes such as glutathione (B108866) S-transferases (GSTs), and NAD(P)H:quinone oxidoreductase 1 (NQO1). intec.edu.domdpi.com Some flavonoids, like quercetin and apigenin, have been shown to increase the intracellular concentration of glutathione, a major endogenous antioxidant, by inducing the promoter of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in glutathione synthesis. nih.gov

Flavonoids can also influence the activity of enzymes that produce reactive oxygen species (ROS), thereby reducing oxidative stress at its source. mdpi.com The antioxidant action of flavonoids can involve the inhibition of enzymes like xanthine (B1682287) oxidase and the chelation of transition metal ions that participate in the generation of free radicals. mdpi.comresearchgate.net The structural features of flavonoids, particularly the presence and position of hydroxyl groups, are critical for their antioxidant activity. mdpi.commdpi.com While specific studies detailing the modulation of these endogenous systems by this compound are limited, the general mechanisms established for flavonoids provide a framework for its potential actions. The trifluoromethyl group can influence the lipophilicity and electronic properties of the molecule, which may, in turn, affect its interaction with cellular targets in these pathways. conicet.gov.ar

Immunomodulatory and Anti-inflammatory Pathway Research

Modulation of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in numerous inflammatory diseases and cancers. frontiersin.org4open-sciences.org Flavonoids are known to exert anti-inflammatory effects by modulating this pathway. mdpi.comfrontiersin.org They can inhibit the activation of NF-κB, thereby suppressing the expression of pro-inflammatory genes. mdpi.commdpi.com The inactivation of NF-κB is a key mechanism behind the anti-inflammatory properties of many flavonoids. mdpi.com Luteolin, for example, suppresses the NF-κB signaling pathway, contributing to its anti-inflammatory and anticancer effects. mdpi.com

Inhibition of NF-κB by flavonoids can occur through various mechanisms, including the prevention of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. researchgate.net By preventing IκBα degradation, flavonoids block the translocation of NF-κB into the nucleus, where it would otherwise activate the transcription of target genes. researchgate.net EGFR inhibition has also been linked to the inactivation of NF-κB, leading to reduced expression of pro-inflammatory mediators. researchgate.net While direct evidence for this compound's effect on the NF-κB pathway is not extensively detailed, its structural similarity to other anti-inflammatory flavonoids suggests it may operate through similar mechanisms.

Inhibition of Pro-inflammatory Mediators (e.g., iNOS, Interleukin 1β, Interleukin 6)

A consequence of NF-κB activation is the increased production of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.net Flavonoids can inhibit the expression and activity of these mediators as part of their anti-inflammatory action. mdpi.com For instance, certain EGFR inhibitors have been shown to dose-dependently inhibit the LPS-induced expression of iNOS, IL-1β, and IL-6 through the inactivation of NF-κB in macrophages. researchgate.net This highlights a potential mechanism by which compounds with similar structural motifs could exert anti-inflammatory effects. Flavonoids have been reported to inhibit iNOS, which is responsible for the production of large amounts of nitric oxide during inflammation. mdpi.com They also reduce the production of pro-inflammatory cytokines like IL-1β and IL-6. researchgate.net

Regulation of c-Src Kinase Activity

c-Src, a non-receptor tyrosine kinase, plays a significant role in various cellular processes, including signaling pathways that lead to inflammation. researchgate.net The activity of c-Src is tightly regulated, and its activation can initiate inflammatory cascades. researchgate.net A key step in the activation of c-Src is the autophosphorylation of a specific tyrosine residue (Tyr-416) in its activation loop. researchgate.netnih.gov The regulation of c-Src activity is also influenced by its SH2 domain, which can bind to a phosphorylated tyrosine in the C-terminal tail of the kinase, maintaining it in an inactive state. nih.gov

Some kinase inhibitors have been shown to reduce the rate of c-Src autophosphorylation, thereby inhibiting its activity. researchgate.net The development of PROTACs (PROteolysis TArgeting Chimeras) directed at c-Src represents a novel strategy to not just inhibit but degrade the kinase, offering potential pharmacological advantages over traditional inhibitors. chemrxiv.org While direct studies on the effect of this compound on c-Src kinase activity are not available, its potential to interact with kinase signaling pathways, a known characteristic of many flavonoids, suggests this as a plausible area for future investigation.

Table 2: Immunomodulatory and Anti-inflammatory Pathways

Pathway/Mediator Action of Flavonoids/Related Compounds Potential Implication for this compound Reference(s)
NF-κB Pathway Inhibition of activation and translocation to the nucleus Potential to suppress inflammation mdpi.commdpi.comfrontiersin.org
iNOS Inhibition of expression Potential to reduce inflammatory nitric oxide production mdpi.comresearchgate.net
Interleukin 1β (IL-1β) Inhibition of production Potential anti-inflammatory effect researchgate.net
Interleukin 6 (IL-6) Inhibition of production Potential anti-inflammatory effect researchgate.net
c-Src Kinase Inhibition of autophosphorylation Potential to modulate inflammatory signaling researchgate.netnih.gov

Antimicrobial and Antifungal Activity Mechanisms

Flavonoids have demonstrated a broad spectrum of antimicrobial and antifungal activities, acting through various mechanisms to inhibit the growth of pathogenic microorganisms. intec.edu.donih.gov The trifluoromethyl group at the C4' position of the B ring in flavone derivatives has been noted as being important for their antibacterial properties. nih.govresearchgate.net

The antibacterial mechanisms of flavonoids are multifaceted and can include the disruption of the bacterial cytoplasmic membrane, inhibition of nucleic acid synthesis, and interference with energy metabolism. nih.govmdpi.com They can also inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell, thereby potentially reversing antibiotic resistance. researchgate.netresearchgate.net Halogenation at the C6 position of the A ring, in conjunction with the 4'-(trifluoromethyl) group, has been shown to enhance antibacterial action against strains like Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov

In terms of antifungal activity, flavonoids can interfere with the integrity of the fungal cell membrane, disrupt ergosterol (B1671047) biosynthesis (a key component of the fungal cell membrane), and modulate critical signal transduction pathways. researchgate.netresearchgate.net The introduction of a trifluoromethyl group into a flavonoid structure, such as quercetin, has been shown to significantly increase its antifungal activity against Candida albicans. conicet.gov.arresearchgate.net This enhancement is often attributed to the increased lipophilicity conferred by the trifluoromethyl group, which may facilitate its passage through the fungal cell membrane. conicet.gov.ar Molecular docking studies have suggested that some flavonoid derivatives may exert their antifungal effects by inhibiting enzymes like sterol 14α-demethylase (CYP51), which is crucial for ergosterol synthesis. researchgate.net

Table 3: Antimicrobial and Antifungal Mechanisms

Mechanism Target Organism(s) Role of Trifluoromethyl Group Reference(s)
Disruption of cytoplasmic membrane Bacteria Enhances activity nih.govmdpi.com
Inhibition of nucleic acid synthesis Bacteria Contributes to overall antibacterial effect nih.govmdpi.com
Inhibition of energy metabolism Bacteria Contributes to overall antibacterial effect intec.edu.do
Inhibition of efflux pumps Bacteria Potential to reverse antibiotic resistance researchgate.netresearchgate.net
Disruption of fungal cell membrane integrity Fungi Increases lipophilicity, enhancing activity researchgate.netconicet.gov.arresearchgate.net
Inhibition of ergosterol biosynthesis (e.g., CYP51) Fungi Potential mechanism of action researchgate.net

Inhibition of Bacterial Growth Against Gram-Positive and Gram-Negative Strains

Flavonoids, a class of polyphenolic compounds, are known for their potential to inhibit bacterial growth through various mechanisms. nih.gov These mechanisms include the suppression of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.govnih.gov Research indicates that flavones, a subgroup of flavonoids, are generally more effective against Gram-positive bacteria compared to Gram-negative bacteria. mdpi.com The structural features of flavonoids, such as the C2=C3 double bond, are considered important for their antibacterial activity. mdpi.com

The introduction of a trifluoromethyl group, a highly lipophilic substituent, into a flavonoid structure can enhance its biological activity. conicet.gov.ar This is often attributed to the increased lipophilicity that the trifluoromethyl group imparts to the molecule. conicet.gov.ar Halogenated compounds, in general, are often among the most active molecules against Gram-positive bacteria. intec.edu.do The presence of electron-withdrawing groups is considered beneficial for antibacterial effectiveness as they can accept hydrogen bonds. intec.edu.do

The antibacterial mechanisms of flavonoids are multifaceted. They can disrupt the bacterial cell membrane, inhibit crucial enzymatic processes, and suppress efflux pumps, all of which are vital for bacterial survival and proliferation. intec.edu.do Some flavonoids have been shown to inhibit DNA gyrase, an enzyme essential for DNA replication in bacteria. intec.edu.do By targeting these fundamental cellular processes, flavonoids can effectively impede bacterial growth and lead to cell death. intec.edu.do

Table 1: Antibacterial Activity of Flavonoid Derivatives This table is interactive. Users can sort the data by clicking on the column headers.

Compound Class Bacterial Type General Activity Key Structural Features for Activity
Flavones Gram-positive More active than against Gram-negative bacteria. mdpi.com C2=C3 double bond. mdpi.com
Halogenated Flavones Gram-positive Often highly active. intec.edu.do Presence of electron-withdrawing groups. intec.edu.do
Flavonoids General Inhibition of nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism. nih.govnih.gov Hydroxylation and lipophilicity. mdpi.comconicet.gov.ar

Antifungal Activity Against Pathogenic Fungi (e.g., Trichoderma viride, Aspergillus fumigatus, Botrytis cinerea)

The antifungal properties of flavonoids have been investigated against various pathogenic fungi. Research has shown that certain structural characteristics, such as the presence of a hydroxyl group and a degree of lipophilicity, are important for antifungal activity. mdpi.com

Trichoderma viride : Studies have demonstrated the antifungal potential of various compounds against Trichoderma viride. researchgate.net For instance, certain novel chromenol derivatives have exhibited significant activity against this fungus. researchgate.net The antagonistic potential of native Trichoderma viride strains has also been assessed, revealing the production of extracellular antifungal metabolites. nih.gov

Aspergillus fumigatus : This fungus is a significant human pathogen, particularly in immunocompromised individuals. brieflands.com Research has explored the antifungal activity of various compounds against A. fumigatus. nih.govresearchgate.net Some studies have shown that certain phytochemicals possess antifungal properties against this pathogen. ashdin.com However, A. fumigatus can be resistant to some azole-class drugs. nih.gov

Botrytis cinerea : This phytopathogenic fungus infects a wide range of plant species. mdpi.com Chemical control is a primary method for managing diseases caused by B. cinerea. nih.govmdpi.com Studies have shown that certain flavonoid derivatives can inhibit the mycelial growth and conidia germination of this fungus. mdpi.comresearchgate.net For example, 5,7-dihydroxy-3,8-dimethoxyflavone (B1221859) has demonstrated in vitro activity against B. cinerea by interacting with its plasma membrane and affecting the mitochondrial respiratory chain. mdpi.com Additionally, some 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine compounds have shown excellent fungicidal activity against B. cinerea. nih.gov

Table 2: Antifungal Activity of Various Compounds Against Pathogenic Fungi This table is interactive. Users can sort the data by clicking on the column headers.

Fungus Compound Type Observed Effect Reference
Trichoderma viride Novel chromenol derivatives High antifungal activity. researchgate.net researchgate.net
Trichoderma viride Extracellular metabolites from native strains Inhibitory activity. nih.gov nih.gov
Aspergillus fumigatus Phytochemicals Antifungal properties. ashdin.com ashdin.com
Botrytis cinerea 5,7-dihydroxy-3,8-dimethoxyflavone Inhibition of mycelial growth and conidia germination. mdpi.com mdpi.com
Botrytis cinerea 4-phenyl-6-trifluoromethyl-2-amino-pyrimidine derivatives Excellent fungicidal activity. nih.gov nih.gov

Interference with Microbial Biosynthesis Pathways (e.g., Candida albicans Sterol 14α-demethylase (CYP51))

A key mechanism of antifungal action for many compounds, particularly azole antifungals, is the inhibition of sterol 14α-demethylase (CYP51). nih.govsemanticscholar.org This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. intec.edu.donih.gov Disruption of ergosterol synthesis compromises the integrity of the cell membrane, ultimately hindering fungal growth. intec.edu.donih.gov

Candida albicans, a common fungal pathogen, is a primary target for antifungals that inhibit CYP51. nih.govnih.govcardiff.ac.uk The development of resistance to existing azole antifungals in C. albicans is a significant public health concern, necessitating the search for new and effective inhibitors. nih.govnih.gov

Molecular docking studies have been employed to predict the mechanism of antifungal activity for novel compounds, with the inhibition of CYP51 being a putative mechanism for some. researchgate.net Research into novel azole derivatives has focused on their ability to inhibit CYP51, their binding affinity, and their minimum inhibitory concentration (MIC) against C. albicans strains. nih.govnih.govcardiff.ac.uk These studies provide valuable structure-activity relationships for the further development of more potent and selective antifungal agents. nih.govnih.gov The introduction of a trifluoromethyl group into a quercetin derivative, for example, has been shown to significantly increase its antifungal activity against C. albicans, an effect attributed to the increased lipophilicity of the molecule. conicet.gov.arresearchgate.net

Table 3: Inhibition of Candida albicans Sterol 14α-demethylase (CYP51) This table is interactive. Users can sort the data by clicking on the column headers.

Compound Type Mechanism of Action Target Enzyme Outcome
Azole antifungals Inhibition of ergosterol biosynthesis. nih.gov Sterol 14α-demethylase (CYP51). nih.govsemanticscholar.org Disruption of fungal cell membrane integrity. nih.gov
Novel azole derivatives Inhibition of CYP51. nih.govnih.govcardiff.ac.uk Sterol 14α-demethylase (CYP51). nih.govnih.govcardiff.ac.uk Antifungal activity against C. albicans. nih.govnih.gov
Trifluoromethylated quercetin derivative Increased lipophilicity enhancing antifungal effect. conicet.gov.ar Not explicitly stated, but likely involves membrane interaction. Increased antifungal activity against C. albicans. conicet.gov.arresearchgate.net

Structure Activity Relationship Sar Studies of 4 Trifluoromethyl Flavone Analogs

Influence of the 4'-Trifluoromethyl Group on Biological Potency, Selectivity, and Metabolic Stability

The introduction of a trifluoromethyl (-CF3) group at the 4'-position of the flavone (B191248) B-ring significantly impacts the molecule's physicochemical properties, which in turn modulates its biological profile. The -CF3 group is a strong electron-withdrawing substituent, which can enhance interactions with biological targets through improved hydrogen bonding and electrostatic interactions. mdpi.com This modification is a well-established strategy in drug design to enhance potency, selectivity, and metabolic stability. mdpi.com

Biological Potency and Selectivity: The potent electron-withdrawing nature of the trifluoromethyl group can increase the electrophilic character at cationic sites, leading to enhanced biological activity. nih.gov For instance, trifluoromethyl-substituted compounds have shown promise as anticancer agents. nih.gov The increased lipophilicity imparted by the -CF3 group can also improve membrane permeability, facilitating better access to intracellular targets. mdpi.com In the context of enzyme inhibition, the introduction of a trifluoromethyl group can lead to highly selective inhibitors. For example, 4-trifluoromethyl-7,8-pyranocoumarin, a compound structurally related to flavones, was found to be a potent and selective inhibitor of human cytochrome P450 1A2. mdpi.comresearchgate.net

Metabolic Stability: A key advantage of incorporating a trifluoromethyl group is the enhancement of metabolic stability. chemrxiv.orgresearchgate.net The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making the -CF3 group resistant to oxidative metabolism by enzymes such as cytochrome P450s. nih.gov This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles of drug candidates. chemrxiv.org Studies on methylated flavones, another strategy to block metabolic hydroxylation, have demonstrated that increased metabolic stability can lead to improved oral bioavailability. mdpi.com By resisting metabolic degradation, trifluoromethylated flavones are more likely to reach their target sites at therapeutic concentrations.

Impact of Substituent Modifications on the Flavone Scaffold (Rings A, B, and C)

The biological activity of 4'-(trifluoromethyl)flavone analogs can be further fine-tuned by introducing various substituents on the A, B, and C rings of the flavone scaffold.

Role of Hydroxylation Patterns and Their Specific Positions

Hydroxylation patterns on the flavone nucleus are crucial determinants of biological activity. nih.gov The position and number of hydroxyl groups can influence a compound's antioxidant potential, enzyme inhibitory activity, and interaction with cellular signaling pathways. nih.gov

For flavones in general, hydroxyl groups on the B-ring, particularly a 3',4'-catechol moiety, are often associated with potent antioxidant and anticancer activities. nih.gov Hydroxylation on the A-ring also plays a significant role. For instance, a hydroxyl group at the C-6 position has been shown to contribute significantly to the anti-α-amylase activity of flavones. nih.gov While specific SAR studies on hydroxylated this compound are limited, the general principles of flavonoid hydroxylation suggest that strategic placement of hydroxyl groups could enhance the biological profile of these analogs. For example, in a study of flavone derivatives, the presence of hydroxyl groups was found to be crucial for their antibacterial effect. mdpi.com

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents on the flavone scaffold significantly influence biological activity.

Electron-Withdrawing Groups (EWGs): The trifluoromethyl group at the 4'-position is a prime example of a potent EWG. mdpi.comnih.govreddit.com The introduction of additional EWGs, such as halogens (e.g., chloro, bromo), on the flavone rings can further modulate activity. nih.gov For instance, a study on flavonol derivatives showed that a 4'-bromo substitution resulted in the most potent inhibitory activity against A549 human non-small cell lung cancer cells. mdpi.com The strong electron-withdrawing properties of these groups can lead to increased charge delocalization and enhanced electrophilic reactivity. nih.gov

Electron-Donating Groups (EDGs): Conversely, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, can also have a profound impact on biological activity. nih.gov Methoxy groups, for example, can increase metabolic stability by preventing conjugation reactions. mdpi.com The position of these groups is critical; for instance, a methoxy group at the 5-position of the A-ring has been shown to confer particular resistance to oxidative metabolism. mdpi.com

A systematic study on various flavone derivatives highlighted that the presence of free hydroxyl groups and the B-ring phenyl group were essential for enhanced anti-proliferative activity against breast cancer cell lines. rsc.org

Analysis of Steric and Conformational Factors

The three-dimensional shape and flexibility of this compound analogs are critical for their interaction with biological targets.

Steric Factors: The size and shape of substituents can influence binding affinity and selectivity. The trifluoromethyl group is bulkier than a methyl group, which can lead to enhanced hydrophobic interactions with target proteins. mdpi.com However, excessive steric hindrance can also be detrimental to activity. The anti-inflammatory activity of some isoflavone (B191592) derivatives was found to be sensitive to the steric effects of substituents. nih.gov

Elucidation of Pharmacophoric Requirements for Observed Biological Activities

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For flavone derivatives, these models often include features such as hydrogen bond acceptors (e.g., the C4-keto group), hydrogen bond donors (e.g., hydroxyl groups), hydrophobic regions, and aromatic rings. mdpi.comnih.gov

The development of pharmacophore models for specific targets, such as kinases or other enzymes, can guide the design of more potent and selective this compound analogs. mdpi.comnih.gov For instance, a pharmacophore model for ROS-1 kinase inhibitors identified key interactions involving hydrogen bonds and hydrophobic contacts, which could be used to screen for novel flavonoid-based inhibitors. mdpi.com Similarly, a pharmacophore model for aromatase inhibition by flavones highlighted the importance of the flavone ring, molecular lipophilicity, and the presence of a hydrogen bond acceptor and hydrophobic and aromatic rings at critical distances. chemrxiv.org

Ligand-Based Drug Design Principles Applied to this compound Analogs

Ligand-based drug design utilizes the knowledge of molecules known to bind to a particular target to develop new and improved compounds. This approach is particularly useful when the three-dimensional structure of the target is unknown.

Virtual Screening: One common ligand-based method is virtual screening, where large compound libraries are computationally screened against a pharmacophore model or based on similarity to known active compounds. mdpi.commdpi.compreprints.org This approach has been successfully used to identify potential flavonoid-based inhibitors for various targets, including kinases and other enzymes. mdpi.comnih.gov For example, a ligand-based virtual screening approach using the pharmacophoric features of known TRPV4 antagonists led to the identification of novel inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of new analogs and guide their design. nih.gov For instance, a 3D-QSAR model for flavone analogs as tankyrase inhibitors helped to explain SAR data and identify key descriptors related to anticancer activity. nih.gov

By applying these ligand-based drug design principles, researchers can rationally design and synthesize novel this compound analogs with optimized biological activity, selectivity, and pharmacokinetic properties.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential biological targets of 4'-(Trifluoromethyl)flavone and the specific interactions that stabilize the ligand-protein complex.

Studies on trifluoromethylated chromone (B188151) derivatives, which share a core structure with this compound, have demonstrated their potential to interact with various protein targets. For instance, a series of N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamides were docked against human estrogen receptor alpha (HERA) and peroxiredoxins. The binding affinities were found to be significant, with binding energies ranging from -7.5 to -9.6 kcal/mol against HERA, and -5.9 to -7.4 kcal/mol against peroxiredoxins. These values are indicative of stable binding, suggesting that the trifluoromethylated chromone scaffold is a promising framework for interacting with these proteins. The interactions were primarily characterized by hydrogen bonds and hydrophobic interactions.

Similarly, a molecular docking study on 5,7-bis(benzyloxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one, a derivative of the title compound, revealed its interaction with the 4JAZ protein. While specific binding energy values were not detailed in the abstract, the study highlighted the importance of such interactions in the context of the compound's biological activity. Flavonoids in general have been extensively studied for their interactions with cancer-related proteins such as epidermal growth factor receptor (EGFR), farnesyltransferase (FTase), and death receptors DR4 and DR5. The binding energies for various flavonoids with these targets typically range from -8.0 to -9.1 kcal/mol, indicating strong binding potential.

Future Research Directions and Potential Applications

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of 4'-(trifluoromethyl)flavone and other fluorinated flavonoids is an active area of research, with a focus on improving reaction efficiency and sustainability. Traditional methods for synthesizing flavones often involve the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by cyclization. mdpi.comresearchgate.net However, these methods can have drawbacks such as long reaction times and the use of hazardous reagents.

Recent advancements aim to overcome these limitations. For instance, researchers have explored the use of different catalysts and reaction conditions to improve yields and reduce reaction times. One study demonstrated that using pyridine (B92270) in the key cyclization step increased the yield of a fluorinated flavone (B191248) from 32% to 72% and dramatically decreased the reaction time from one week to 12 hours. researchgate.net Another approach involves the use of microwave-assisted synthesis, which can significantly shorten reaction times.

The introduction of the trifluoromethyl group itself presents unique challenges. acs.org Direct trifluoromethylation of the flavonoid core is an area of interest, with reagents like CF3SO2Na being used under photoredox conditions to avoid harsh metal catalysts. beilstein-journals.org Other methods involve building the flavone structure from precursors already containing the trifluoromethyl group, such as 4-trifluoromethylbenzaldehyde. pjps.pk The development of more direct and regioselective trifluoromethylation reactions is a key goal for future synthetic strategies. beilstein-journals.orgnih.gov

Sustainable or "green" chemistry principles are also being applied to the synthesis of these compounds. This includes the use of less hazardous solvents, developing one-pot reactions to reduce waste, and exploring enzymatic or biocatalytic methods. acs.orgresearchgate.net The Heck reaction has also been investigated as a versatile method for generating novel chalcone derivatives, which are precursors to flavones. researchgate.net

Table: Comparison of Synthetic Methods for Fluorinated Flavones

MethodCatalyst/ReagentAdvantagesDisadvantages
Traditional Cyclization Base (e.g., KOH)Well-establishedLong reaction times, potential for side products
Pyridine-Assisted Cyclization PyridineIncreased yield, reduced reaction time researchgate.netUse of a basic solvent
Photoredox Trifluoromethylation CF3SO2Na, photoredox catalystMetal-free, direct C-H functionalization beilstein-journals.orgMay require specialized equipment
Synthesis from CF3 Precursors 4-trifluoromethylbenzaldehydeControlled placement of the CF3 group pjps.pkRequires synthesis of the precursor
Buchwald-Hartwig Amination Pd₂(dba)₃/XantPhosEfficient functionalization of the flavone core preprints.orgRequires a palladium catalyst

Exploration of Novel Biological Targets and Mechanistic Pathways for this compound and its Derivatives

The trifluoromethyl group can significantly alter the biological properties of a molecule by affecting its lipophilicity, metabolic stability, and binding interactions with proteins. acs.org While the parent flavone structure is known to interact with a wide range of biological targets, the specific effects of the 4'-trifluoromethyl substitution are a subject of ongoing investigation. evitachem.comfrontiersin.orgresearchgate.net

Research suggests that this compound and its derivatives may have several potential mechanisms of action. Flavonoids, in general, are known to modulate various signaling pathways, including those involved in inflammation and cancer, such as the NF-κB and MAPK pathways. mdpi.comfrontiersin.org The introduction of a trifluoromethyl group could enhance or alter these interactions. For example, some trifluoromethylated compounds have shown potent inhibition of enzymes like cyclooxygenase (COX), which is involved in inflammation. scielo.br

One area of interest is the potential for these compounds to act as enzyme inhibitors. pjps.pk For instance, some synthetic flavone derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing blood sugar levels. frontiersin.org The analgesic effects of some trifluoromethylated flavone derivatives have been linked to the opioidergic system. pjps.pk

Furthermore, the ability of flavonoids to modulate the activity of drug transporters, such as P-glycoprotein, could be influenced by trifluoromethylation. mdpi.com This could have implications for overcoming multidrug resistance in cancer therapy. The precise molecular targets and the exact mechanisms by which this compound exerts its effects are still being elucidated and represent a significant area for future research. evitachem.com

Rational Design and Synthesis of Highly Selective and Potent Analogs Based on SAR Insights

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound. nih.gov By systematically modifying the structure of the molecule and evaluating the effects on its biological activity, researchers can identify key structural features that contribute to potency and selectivity. researchgate.netfu-berlin.de

The position and nature of substituents on the flavone core can have a dramatic impact on its biological profile. sysrevpharm.org For example, studies on other flavone derivatives have shown that the placement of hydroxyl or methoxy (B1213986) groups can significantly influence their antioxidant and anticancer properties. mdpi.com For this compound, the trifluoromethyl group at the 4'-position of the B-ring is a key feature. SAR studies could explore the effects of moving this group to other positions or replacing it with other electron-withdrawing groups.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are valuable tools in the rational design of new analogs. researchgate.netfu-berlin.de These methods can predict how a molecule will bind to a specific protein target and can help to prioritize which new compounds to synthesize and test. nih.gov For instance, a structure-based drug design approach has been used to develop potent inhibitors of transthyretin amyloid fibril formation, a process involved in certain amyloid diseases. nih.gov

The synthesis of a library of analogs with systematic variations in their structure allows for a comprehensive evaluation of SAR. scielo.brsci-hub.se This can lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. preprints.org

Table: Key Structural Modifications and Their Potential Impact on Activity

ModificationPotential Impact
Position of the trifluoromethyl group Altered binding to target proteins, changes in lipophilicity
Addition of hydroxyl or methoxy groups Enhanced antioxidant activity, altered solubility
Modification of the C-ring Changes in the planarity of the molecule, altered biological activity
Introduction of other substituents Fine-tuning of electronic and steric properties

Investigation of Synergistic Biological Effects with Other Therapeutically Relevant Compounds

The combination of this compound or its derivatives with other therapeutic agents could lead to synergistic effects, where the combined effect is greater than the sum of the individual effects. rjpharmacognosy.irresearchgate.net This is a promising strategy for enhancing therapeutic efficacy and potentially reducing side effects by using lower doses of each compound. nih.gov

One area where this approach is being explored is in cancer therapy. nih.gov Flavonoids have been shown to sensitize cancer cells to the effects of conventional chemotherapy drugs like paclitaxel. nih.gov This may occur through various mechanisms, such as inhibiting drug efflux pumps or modulating signaling pathways that contribute to drug resistance. mdpi.com The trifluoromethyl group could enhance these synergistic interactions.

Another potential application is in combination with antibiotics. Some flavonoids have been shown to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance. mdpi.com By co-administering a flavonoid derivative with an antibiotic, it may be possible to restore the effectiveness of the antibiotic against resistant strains of bacteria.

The antioxidant properties of flavonoids could also be leveraged in synergistic combinations. rjpharmacognosy.irresearchgate.net For example, combining different flavonoids or a flavonoid with another antioxidant compound could lead to enhanced protection against oxidative stress. Investigating these synergistic effects requires carefully designed in vitro and in vivo studies to identify optimal combinations and ratios of compounds.

Applications in Advanced Pre-clinical Research Models for Specific Disease Areas (excluding direct human trial data)

Advanced preclinical research models are essential for evaluating the therapeutic potential of this compound and its derivatives in a more biologically relevant context. cancer.gov These models include genetically engineered mouse models (GEMMs), patient-derived xenografts (PDXs), and various cell-based assays. nih.govdrugbank.com

In the context of cancer research, these models can be used to study the effects of this compound on tumor growth, metastasis, and response to therapy in a setting that more closely mimics human disease. nih.gov For example, a novel flavonoid composition has been shown to inhibit prostate cancer growth in preclinical models. nih.gov The use of PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, is particularly valuable for assessing the efficacy of a compound against a specific patient's cancer. cancer.gov

For neurodegenerative diseases, animal models that recapitulate key aspects of the disease pathology can be used to investigate the neuroprotective effects of this compound. researchgate.net Flavonoids are known to have neuroprotective properties, and the trifluoromethyl group may enhance their ability to cross the blood-brain barrier. mdpi.com

In the area of inflammatory diseases, animal models of arthritis or inflammatory bowel disease can be used to evaluate the anti-inflammatory effects of these compounds. sysrevpharm.org These models allow for the assessment of not only the symptoms of the disease but also the underlying cellular and molecular mechanisms. The insights gained from these advanced preclinical models are crucial for guiding the future development of this compound and its derivatives as potential therapeutic agents.

Q & A

Q. What are the established synthetic routes for 4'-(Trifluoromethyl)flavone, and how can reaction conditions be optimized for yield?

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions or Friedel-Crafts acylation. For example, trifluoromethyl-substituted aromatic aldehydes (e.g., 4-(Trifluoromethyl)benzaldehyde) serve as key intermediates . Optimization strategies include:

  • Catalyst selection : Pd(OAc)₂ with ligands (e.g., 2P-Fe₃O₄SiO₂-Pd(OAc)₂) enhances coupling efficiency .
  • Solvent and base : Et₃N in polar aprotic solvents (e.g., DMF) improves reaction homogeneity .
  • Temperature control : Reactions at 60–80°C balance yield and side-product formation .
  • Purification : HPLC with reverse-phase columns (e.g., C18) and LCMS (e.g., m/z 757 [M+H]⁺) verify purity .

Q. Which analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

  • HPLC : Use a C18 column with mobile phases like acetonitrile/water (0.1% TFA). Retention times (e.g., 1.23 minutes under SQD-FA05 conditions) confirm reproducibility .
  • LCMS : High-resolution MS (e.g., m/z 742 [M+H]⁺) validates molecular weight and detects impurities .
  • NMR : ¹⁹F NMR identifies trifluoromethyl group orientation and electronic environment .
  • Melting point analysis : Compare observed values (e.g., 118–120°C) to literature for consistency .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Pharmacophore modeling : Map trifluoromethyl and flavone scaffolds to receptor-binding pockets (e.g., kinase or GPCR targets) .
  • Molecular dynamics (MD) : Simulate interactions with lipid bilayers to assess bioavailability and membrane permeability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and metabolic stability .
  • SAR studies : Systematically modify substituents (e.g., methoxy groups at 5,7-positions) and correlate with bioassay data (e.g., IC₅₀ values) .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?

  • Metabolic stability : Use liver microsome assays to identify metabolites (e.g., hydroxylation at 3'-position) that reduce in vivo activity .
  • Protein binding : Quantify serum albumin binding via Bradford assay (e.g., using Coomassie Brilliant Blue G-250 dye) to adjust dosing .
  • Pharmacokinetic (PK) modeling : Apply compartmental models to reconcile half-life differences (e.g., rapid clearance in rodents vs. humans) .
  • Formulation optimization : Encapsulate in liposomes or PEGylated nanoparticles to enhance bioavailability .

Q. What strategies resolve contradictions in reported biological activities of this compound analogs?

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) to minimize variability .
  • Data normalization : Express results as % inhibition relative to vehicle controls, accounting for solvent effects (e.g., DMSO toxicity) .
  • Meta-analysis : Pool data from multiple studies (e.g., using PRISMA guidelines) to identify trends in activity across structural analogs .
  • Mechanistic studies : Combine transcriptomics (e.g., RNA-seq) and target engagement assays (e.g., thermal shift) to validate primary targets .

Methodological Considerations

  • Experimental design : Frame hypotheses using the FLOAT method—ensure questions link variables (e.g., substituent effects vs. bioactivity) and are scoped to avoid overgeneralization .
  • Data interpretation : Use statistical tools (e.g., ANOVA for dose-response curves) and address outliers via Grubbs’ test .
  • Literature benchmarking : Cross-reference NIST chemistry data (e.g., spectral libraries) and patent examples (e.g., EP 4374877 A2) for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.